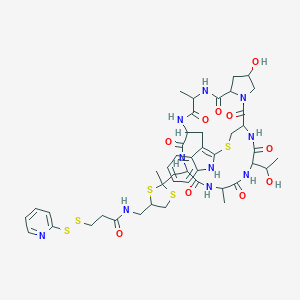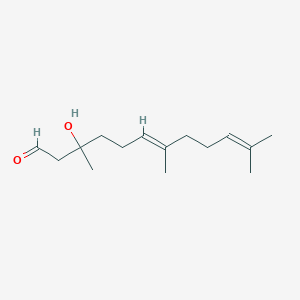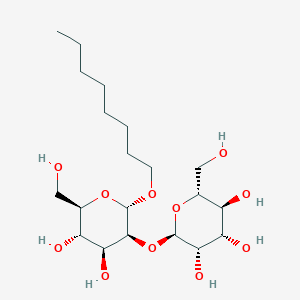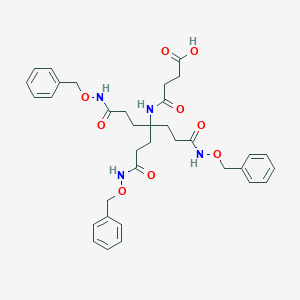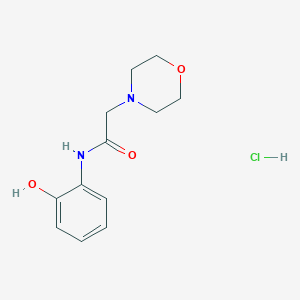![molecular formula C9H9NO B116249 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) CAS No. 147646-28-4](/img/structure/B116249.png)
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, 25°C.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane (DCM) or acetonitrile, room temperature or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Wissenschaftliche Forschungsanwendungen
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases and other enzymes, making them valuable in drug discovery and development.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as corrosion inhibitors for carbon steel.
Biological Studies: The compound’s biological activity, including its potential as a fluorescent probe and its hypoglycemic activity, makes it useful in various biological studies.
Wirkmechanismus
The mechanism of action of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including hypoglycemic activity and inhibition of protein kinases.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used as corrosion inhibitors and have similar synthetic routes.
The uniqueness of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) lies in its specific substitution pattern and the resulting biological activities and applications.
Eigenschaften
CAS-Nummer |
147646-28-4 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
DAJRPQGJOXMXSW-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=O |
Kanonische SMILES |
CC1=CN=CC2=C1CCC2=O |
Synonyme |
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
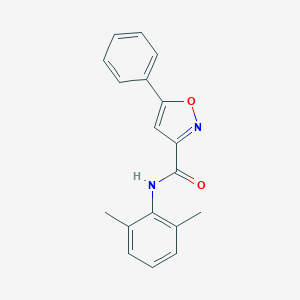
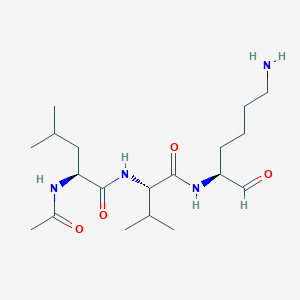
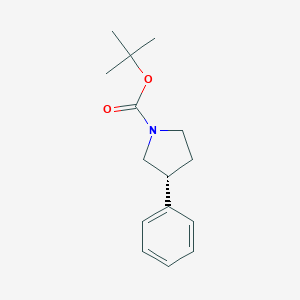

![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)

